Ethyl ((4-(((aminooxoacetyl)amino)sulfonyl)phenyl)amino)oxoacetate

Physicochemical differentiation cLogP Analog comparison

Researchers studying sulfanilamide-derived hypoglycemics or building analytical libraries face a scarcity of well-characterized dioxamoyl reference standards. This compound resolves that gap: - Definitive CAS 81717-15-9 & InChI for unambiguous LC-MS/NMR dereplication - Acyclic oxalamide-sulfonamide scaffold lacking urea moiety - ideal negative control for sulfonylurea-specific binding assays - Higher cLogP (+0.5 to +1.0 vs. hydroxyethyl analog) enables ester chain-length SAR studies Sourced with batch-specific purity documentation for procurement reliability.

Molecular Formula C12H13N3O7S
Molecular Weight 343.31 g/mol
CAS No. 81717-15-9
Cat. No. B12772518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl ((4-(((aminooxoacetyl)amino)sulfonyl)phenyl)amino)oxoacetate
CAS81717-15-9
Molecular FormulaC12H13N3O7S
Molecular Weight343.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)N
InChIInChI=1S/C12H13N3O7S/c1-2-22-12(19)11(18)14-7-3-5-8(6-4-7)23(20,21)15-10(17)9(13)16/h3-6H,2H2,1H3,(H2,13,16)(H,14,18)(H,15,17)
InChIKeyAYKZZOXKNBUYHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 50 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Profile of Ethyl ((4-(((aminooxoacetyl)amino)sulfonyl)phenyl)amino)oxoacetate


Ethyl ((4-(((aminooxoacetyl)amino)sulfonyl)phenyl)amino)oxoacetate (CAS 81717-15-9) is a dioxamoyl derivative of sulfanilamide [1]. Its molecular formula is C12H13N3O7S, corresponding to a molecular weight of 343.31 g/mol [2]. The compound incorporates an ethyl oxoacetate moiety on the aniline nitrogen and an aminooxoacetyl group on the sulfonamide nitrogen, forming a characteristic acyclic sulfonamide-oxalamide scaffold. This structural class was investigated in early sulfonamide hypoglycemic research [1], but no subsequent regulatory, clinical, or advanced pharmacological development data have been indexed in major public databases.

Why Sulfanilamide Scaffolds Cannot Substitute This Compound


Sulfanilamide derivatives span a wide spectrum of pharmacological mechanisms, from carbonic anhydrase inhibition to hypoglycemic action, arising from subtle variations in the N1 and N4 substituents [1]. Ethyl ((4-(((aminooxoacetyl)amino)sulfonyl)phenyl)amino)oxoacetate bears a unique combination of an ethyl oxoacetate terminus and an aminooxoacetyl-sulfonamide linkage that is absent in conventional sulfonylureas (e.g., tolbutamide, chlorpropamide) or simpler sulfanilamide esters. Generic substitution with unsubstituted sulfanilamide or mono-oxoacetate intermediates would irreversibly alter both the presumed pharmacophore geometry and physicochemical properties critical to its reported sugar-reducing activity [1], rendering cross-class procurement scientifically unsound without a direct comparative re-synthesis.

Verifiable Quantitative Differentiation Evidence


Predicted Physicochemical Property Comparison with Hydroxyethyl Analog

Ethyl ((4-(((aminooxoacetyl)amino)sulfonyl)phenyl)amino)oxoacetate (MW 343.31, formula C12H13N3O7S) is differentiated from its closest indexed structural analog, the hydroxyethyl derivative (CAS 81717-18-2, MW 387.37, formula C14H17N3O8S), by a lower molecular weight and the absence of a hydrogen-bond-donating hydroxyl group [1]. The ethyl ester terminus is computationally predicted to yield a higher cLogP and lower aqueous solubility compared to the hydroxyethyl analog, based on established fragment-based logP increment rules [2]. This difference is crucial for experimental design where passive membrane permeability and aqueous solubility must be balanced.

Physicochemical differentiation cLogP Analog comparison Procurement identity confirmation

Gap Analysis of Public Comparative Biological Potency Data

A systematic search of PubMed, Google Scholar, and the Springer pharmaceutical chemistry archive identifies only one primary research article that explicitly includes Ethyl ((4-(((aminooxoacetyl)amino)sulfonyl)phenyl)amino)oxoacetate in a biological testing series: the 1982 study by Bannyi et al. on the sugar-reducing activity of dioxamoyl derivatives of sulfanilamide [1]. The full-text of this article is behind a paywall, and publicly accessible excerpts do not report individual compound potency values (e.g., EC50, percentage blood glucose reduction) for CAS 81717-15-9 versus a vehicle control or a reference sulfonylurea. No subsequent publications providing head-to-head quantitative comparison of this compound against tolbutamide, chlorpropamide, or any other hypoglycemic comparator were retrieved.

Hypoglycemic activity Data gap Sulfanilamide derivatives Evidence limitation

Chemical Identity Verification Against Mis-annotated Analogs

Procurement of CAS 81717-15-9 requires rigorous identity verification to avoid confusion with structurally similar sulfanilamide-oxoacetate derivatives. The target compound is uniquely defined by InChI Key 1S/C12H13N3O7S/c1-2-22-12(19)11(18)14-7-3-5-8(6-4-7)23(20,21)15-10(17)9(13)16/h3-6H,2H2,1H3,(H2,13,16)(H,14,18)(H,15,17) [1]. This distinguishes it from the mono-oxoacetate derivative ethyl oxo[(4-sulfamoylphenyl)amino]acetate (MW 272.28, C10H12N2O5S), which was mis-indexed as CAS 81717-15-9 in some non-primary databases . The presence of the second oxoacetamide group on the sulfonamide nitrogen is the critical structural discriminant, confirmed by the molecular formula C12H13N3O7S vs. C10H12N2O5S.

Analytical chemistry Identity confirmation InChI Key Quality control

Scientific Procurement Application Scenarios


Reference Standard for Dioxamoyl Sulfanilamide Library Synthesis

As one of the earliest reported dioxamoyl derivatives of sulfanilamide [1], this compound serves as a historical reference standard for analytical method development and synthetic route validation in medicinal chemistry laboratories. Its well-defined InChI and CAS registry provide a reliable anchor point for LC-MS and NMR library building, enabling accurate dereplication of newly synthesized dioxamoyl analogs.

Negative Control in Sulfonylurea Selectivity Profiling

Given its acyclic oxalamide-sulfonamide scaffold, this compound lacks the characteristic urea moiety present in clinically validated sulfonylureas (tolbutamide, glibenclamide). It may therefore be employed as a chemically matched negative control in panels designed to discriminate sulfonylurea-specific binding from non-specific sulfanilamide interactions, provided its inactivity is experimentally confirmed in the user's assay system.

Physicochemical Comparator for Analog Series Optimization

The ethyl ester terminus of this compound confers a distinct lipophilicity profile (predicted cLogP increment of +0.5 to +1.0 versus the hydroxyethyl analog CAS 81717-18-2) [1]. Researchers optimizing a series of oxoacetate-sulfonamide conjugates can use this compound as a higher-logP reference point to experimentally assess the relationship between ester chain length, solubility, and membrane permeability without the confounding influence of an additional hydrogen-bond donor.

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